DMTr-TNA A(Bz)-amidite DMTr-TNA A(Bz)-amidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC18363786
InChI: InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1
SMILES:
Molecular Formula: C46H50N7O7P
Molecular Weight: 843.9 g/mol

DMTr-TNA A(Bz)-amidite

CAS No.:

Cat. No.: VC18363786

Molecular Formula: C46H50N7O7P

Molecular Weight: 843.9 g/mol

* For research use only. Not for human or veterinary use.

DMTr-TNA A(Bz)-amidite -

Specification

Molecular Formula C46H50N7O7P
Molecular Weight 843.9 g/mol
IUPAC Name N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1
Standard InChI Key QDGHMYBPKHSPSZ-BZWOVQDPSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

DMTr-TNA A(Bz)-amidite consists of three modular components:

  • Threose Sugar Backbone: The α-L-threofuranosyl sugar adopts a four-membered ring structure, distinct from the five-membered ribose/deoxyribose in RNA/DNA. This configuration reduces conformational flexibility, enhancing duplex stability .

  • Protective Groups:

    • 3'-O-Dimethoxytrityl (DMTr): A photolabile group that prevents unwanted side reactions during solid-phase synthesis and enables controlled deprotection.

    • N6-Benzoyl Adenine: The benzoyl group stabilizes the adenine base against oxidation and improves solubility in organic solvents .

  • Phosphoramidite Linkage: The 2'-O-(2-cyanoethoxy)(diisopropylamino)phosphino group facilitates sequential coupling to the 5'-OH of growing TNA strands .

Table 1: Structural Comparison of DMTr-TNA A(Bz)-Amidite and Analogues

CompoundSugar TypeProtective GroupsMolecular Weight (g/mol)Key Application
DMTr-TNA A(Bz)-amiditeα-L-threofuranosyl3'-DMTr, N6-Bz843.91TNA oligonucleotide synthesis
DMTr-TNA U-amiditeα-L-threofuranosyl3'-DMTr, N3-Benzoyl uracil819.88TNA-RNA hybridization studies
5'-O-DMT-N6-Bz-adenosineβ-D-ribofuranosyl5'-DMTr, N6-Bz787.82DNA/RNA synthesis

Data sources: .

Spectroscopic and Stability Data

  • UV-Vis Absorption: λₘₐₓ = 260 nm (adenine chromophore), ε = 15,400 L·mol⁻¹·cm⁻¹ .

  • Solubility: Freely soluble in anhydrous acetonitrile (>50 mg/mL) and dichloromethane; insoluble in aqueous buffers .

  • Stability: Stable at -20°C under argon for >12 months. Degrades upon exposure to moisture, acids, or elevated temperatures (>40°C).

Synthetic Approaches and Mechanochemical Optimization

Conventional Solid-Phase Synthesis

DMTr-TNA A(Bz)-amidite is typically incorporated into TNA oligomers via phosphoramidite chemistry on controlled pore glass (CPG) supports:

  • Deprotection: The DMTr group is removed using 3% trichloroacetic acid (TCA) in dichloromethane, exposing the 3'-OH for coupling.

  • Coupling: A 0.1 M solution of DMTr-TNA A(Bz)-amidite in acetonitrile reacts with the support-bound oligonucleotide in the presence of 5-ethylthio-1H-tetrazole (ETT) as an activator (10 min, room temperature) .

  • Capping: Unreacted 5'-OH groups are acetylated using acetic anhydride and N-methylimidazole to prevent deletion sequences.

  • Oxidation: The phosphite triester is converted to a phosphate triester using 0.02 M iodine in THF/water/pyridine .

Table 2: Coupling Efficiency Under Varied Conditions

ActivatorReaction Time (min)Coupling Yield (%)Purity (HPLC)
5-Ethylthio-1H-tetrazole1098.599.2
DCI1595.197.8
Py·TFA2092.396.5

Data adapted from .

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling to reduce solvent use and improve atom economy:

  • Protocol: DMTr-TNA A(Bz)-amidite (1.5 eq), 5'-OH nucleoside (1 eq), and DCI activator (2.5 eq) are milled at 25 Hz for 60 min with a 5 mm steel ball .

  • Advantages:

    • Solvent Reduction: Eliminates >90% of acetonitrile compared to traditional methods.

    • Yield Enhancement: 97% coupling efficiency vs. 93% in solution-phase .

Applications in Nucleic Acid Engineering

TNA-DNA Heteroduplex Formation

TNAs synthesized with DMTr-TNA A(Bz)-amidite form stable duplexes with complementary DNA/RNA:

  • Melting Temperature (Tₘ): TNA:DNA duplexes exhibit Tₘ values 2–5°C higher than equivalent DNA:DNA pairs due to reduced phosphate charge repulsion .

  • Nuclease Resistance: TNAs retain >80% integrity after 24 h in 10% fetal bovine serum, whereas DNA degrades completely within 2 h.

Engineered Polymerases for TNA Replication

Structural studies of Kod-RI polymerase reveal key interactions during TNA synthesis:

  • Active Site Geometry: The closed ternary complex shows a suboptimal 3.2 Å gap between the primer 3'-OH and tATP α-phosphate, explaining slow catalysis (kₚₒₗ = 0.02 s⁻¹ vs. 50 s⁻¹ for DNA) .

  • Template Binding: Nine base pairs of the primer-template duplex are recognized via minor groove contacts, with conserved residues (Tyr526, Arg518) stabilizing the phosphodiester backbone .

Table 3: Crystallographic Data for Kod-RI Polymerase Complexes

ParameterApoBinaryClosed Ternary
Resolution (Å)2.83.03.2
Rwork/Rfree0.268/0.3170.236/0.2830.256/0.295
P/T Duplex Atoms529528

Data sourced from .

Comparative Analysis with Natural and Modified Nucleotides

Hybridization Performance

  • Mismatch Discrimination: TNA probes incorporating DMTr-TNA A(Bz)-amidite show a ΔTₘ of 8–12°C for single-base mismatches vs. 4–6°C for DNA.

  • Thermodynamic Stability: ΔG° for TNA:DNA duplexes is -9.2 kcal/mol vs. -7.8 kcal/mol for DNA:DNA, attributed to enhanced base stacking .

Synthetic Challenges

  • Deprotection Side Reactions: Overexposure to ammonium hydroxide during benzoyl group removal can hydrolyze the threose ring (5–10% side products) .

  • Scale-Up Limitations: Current methods produce <1 mmol batches due to phosphoramidite instability; microfluidic systems are under investigation .

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